REACTION_CXSMILES
|
[Br:1][CH:2]([CH2:6][CH2:7][N:8]1[C:12](=[O:13])[C:11]([CH3:15])([CH3:14])[N:10]([CH3:16])[C:9]1=[O:17])[C:3]([OH:5])=[O:4].[NH2:18][C@@H:19]([C:28]1[CH:33]=[CH:32][CH:31]=[CH:30][CH:29]=1)[C@@H:20]([C:22]1[CH:27]=[CH:26][CH:25]=[CH:24][CH:23]=1)[OH:21].C(OC(C)C)(=O)C>[Br-].C([N+](CCCC)(CCCC)CCCC)CCC.C(OC)(C)(C)C>[Br:1][C@H:2]([CH2:6][CH2:7][N:8]1[C:12](=[O:13])[C:11]([CH3:15])([CH3:14])[N:10]([CH3:16])[C:9]1=[O:17])[C:3]([OH:5])=[O:4].[NH2:18][CH:19]([C:28]1[CH:33]=[CH:32][CH:31]=[CH:30][CH:29]=1)[CH:20]([C:22]1[CH:27]=[CH:26][CH:25]=[CH:24][CH:23]=1)[OH:21] |f:3.4|
|
Name
|
α-Bromo-3,4,4-trimethyl-2,5-dioxo-1-imidazolidinebutanoic acid
|
Quantity
|
111 g
|
Type
|
reactant
|
Smiles
|
BrC(C(=O)O)CCN1C(N(C(C1=O)(C)C)C)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N[C@H]([C@H](O)C1=CC=CC=C1)C1=CC=CC=C1
|
Name
|
amine
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
2.4 g
|
Type
|
catalyst
|
Smiles
|
[Br-].C(CCC)[N+](CCCC)(CCCC)CCCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OC(C)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)(C)(C)OC
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
57.5 (± 2.5) °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
To this was added
|
Type
|
CUSTOM
|
Details
|
Reaction
|
Type
|
TEMPERATURE
|
Details
|
The reaction was cooled to room temperature
|
Name
|
|
Type
|
product
|
Smiles
|
Br[C@@H](C(=O)O)CCN1C(N(C(C1=O)(C)C)C)=O
|
Name
|
|
Type
|
product
|
Smiles
|
NC(C(O)C1=CC=CC=C1)C1=CC=CC=C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[Br:1][CH:2]([CH2:6][CH2:7][N:8]1[C:12](=[O:13])[C:11]([CH3:15])([CH3:14])[N:10]([CH3:16])[C:9]1=[O:17])[C:3]([OH:5])=[O:4].[NH2:18][C@@H:19]([C:28]1[CH:33]=[CH:32][CH:31]=[CH:30][CH:29]=1)[C@@H:20]([C:22]1[CH:27]=[CH:26][CH:25]=[CH:24][CH:23]=1)[OH:21].C(OC(C)C)(=O)C>[Br-].C([N+](CCCC)(CCCC)CCCC)CCC.C(OC)(C)(C)C>[Br:1][C@H:2]([CH2:6][CH2:7][N:8]1[C:12](=[O:13])[C:11]([CH3:15])([CH3:14])[N:10]([CH3:16])[C:9]1=[O:17])[C:3]([OH:5])=[O:4].[NH2:18][CH:19]([C:28]1[CH:33]=[CH:32][CH:31]=[CH:30][CH:29]=1)[CH:20]([C:22]1[CH:27]=[CH:26][CH:25]=[CH:24][CH:23]=1)[OH:21] |f:3.4|
|
Name
|
α-Bromo-3,4,4-trimethyl-2,5-dioxo-1-imidazolidinebutanoic acid
|
Quantity
|
111 g
|
Type
|
reactant
|
Smiles
|
BrC(C(=O)O)CCN1C(N(C(C1=O)(C)C)C)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N[C@H]([C@H](O)C1=CC=CC=C1)C1=CC=CC=C1
|
Name
|
amine
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
2.4 g
|
Type
|
catalyst
|
Smiles
|
[Br-].C(CCC)[N+](CCCC)(CCCC)CCCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OC(C)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)(C)(C)OC
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
57.5 (± 2.5) °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
To this was added
|
Type
|
CUSTOM
|
Details
|
Reaction
|
Type
|
TEMPERATURE
|
Details
|
The reaction was cooled to room temperature
|
Name
|
|
Type
|
product
|
Smiles
|
Br[C@@H](C(=O)O)CCN1C(N(C(C1=O)(C)C)C)=O
|
Name
|
|
Type
|
product
|
Smiles
|
NC(C(O)C1=CC=CC=C1)C1=CC=CC=C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[Br:1][CH:2]([CH2:6][CH2:7][N:8]1[C:12](=[O:13])[C:11]([CH3:15])([CH3:14])[N:10]([CH3:16])[C:9]1=[O:17])[C:3]([OH:5])=[O:4].[NH2:18][C@@H:19]([C:28]1[CH:33]=[CH:32][CH:31]=[CH:30][CH:29]=1)[C@@H:20]([C:22]1[CH:27]=[CH:26][CH:25]=[CH:24][CH:23]=1)[OH:21].C(OC(C)C)(=O)C>[Br-].C([N+](CCCC)(CCCC)CCCC)CCC.C(OC)(C)(C)C>[Br:1][C@H:2]([CH2:6][CH2:7][N:8]1[C:12](=[O:13])[C:11]([CH3:15])([CH3:14])[N:10]([CH3:16])[C:9]1=[O:17])[C:3]([OH:5])=[O:4].[NH2:18][CH:19]([C:28]1[CH:33]=[CH:32][CH:31]=[CH:30][CH:29]=1)[CH:20]([C:22]1[CH:27]=[CH:26][CH:25]=[CH:24][CH:23]=1)[OH:21] |f:3.4|
|
Name
|
α-Bromo-3,4,4-trimethyl-2,5-dioxo-1-imidazolidinebutanoic acid
|
Quantity
|
111 g
|
Type
|
reactant
|
Smiles
|
BrC(C(=O)O)CCN1C(N(C(C1=O)(C)C)C)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N[C@H]([C@H](O)C1=CC=CC=C1)C1=CC=CC=C1
|
Name
|
amine
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
2.4 g
|
Type
|
catalyst
|
Smiles
|
[Br-].C(CCC)[N+](CCCC)(CCCC)CCCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OC(C)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)(C)(C)OC
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
57.5 (± 2.5) °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
To this was added
|
Type
|
CUSTOM
|
Details
|
Reaction
|
Type
|
TEMPERATURE
|
Details
|
The reaction was cooled to room temperature
|
Name
|
|
Type
|
product
|
Smiles
|
Br[C@@H](C(=O)O)CCN1C(N(C(C1=O)(C)C)C)=O
|
Name
|
|
Type
|
product
|
Smiles
|
NC(C(O)C1=CC=CC=C1)C1=CC=CC=C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |